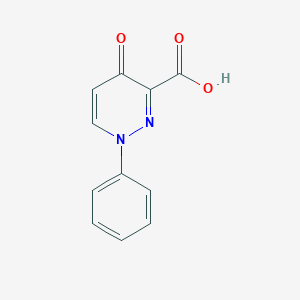

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a heterocyclic compound with the molecular formula C11H8N2O3. It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Méthodes De Préparation

The synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization to form the pyridazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Therapeutic Applications

-

Anxiolytic Properties

- Research indicates that derivatives of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid exhibit anxiolytic effects. A study demonstrated that these compounds could be effective in treating anxiety disorders by acting on the central nervous system (CNS) . The efficacy was assessed using the Vogel test, which measures anxiety-related behavior in animal models.

- CNS Disorders

- Pharmaceutical Compositions

Case Study 1: Anxiolytic Activity

In a controlled study involving animal models, compounds derived from this compound demonstrated significant anxiolytic effects compared to control groups. The results indicated that doses greater than 500 mg/kg did not exhibit toxicity, suggesting a favorable safety profile for further development .

Case Study 2: Pharmacological Evaluation

A series of pharmacological evaluations were conducted to assess the impact of these compounds on mood disorders. The findings revealed that specific derivatives not only improved anxiety symptoms but also showed antidepressant-like effects in rodent models .

Mécanisme D'action

The mechanism of action of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid can be compared with other pyridazine derivatives, such as:

- 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide

- 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylate These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential applications .

Activité Biologique

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid (CAS Number: 147920-37-4) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₁H₈N₂O₃

- Molecular Weight : 216.19 g/mol

- Structure : The compound features a pyridazine ring with a phenyl group and a carboxylic acid functional group, contributing to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-ketoesters under specific conditions. One common method includes:

- Reagents : Hydrazine derivatives and β-ketoesters.

- Conditions : Reaction in an organic solvent like ethyl acetate at elevated temperatures.

- Outcome : Formation of the pyridazine ring structure.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

Anxiolytic Activity

Preliminary studies suggest that the compound may possess anxiolytic effects, as demonstrated in animal models. The LD50 (lethal dose for 50% of the population) was found to be greater than 500 mg/kg when tested on mice, indicating a favorable safety profile for further therapeutic exploration .

The mechanism of action is believed to involve interactions with specific molecular targets within the central nervous system (CNS). It may inhibit or activate certain enzymes, thereby affecting various metabolic pathways associated with anxiety and other mental disorders .

Comparative Studies

Comparative studies have shown that this compound shares structural similarities with other pyridazine derivatives but exhibits distinct biological activities due to its unique functional groups. Below is a comparison table of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | C₁₂H₉N₂O₃ | Methyl substitution enhances lipophilicity |

| 3-Pyridazinecarboxylic acid derivatives | C₇H₆N₂O₂ | Simpler structure affects reactivity |

| 2-Aminoquinoline derivatives | C₉H₈N₂ | Contains an amino group; different biological activity profile |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating anxiety disorders. For instance, a study conducted by Thiebot et al. demonstrated significant anxiolytic effects in animal models using the Vogel conflict test, which assesses anxiety-related behavior .

Research Applications

The compound has been explored for various applications:

- Medicinal Chemistry : As a potential therapeutic agent for CNS disturbances.

- Pharmaceutical Development : Used as a building block for synthesizing more complex molecules.

- Chemical Research : Investigated for its reactivity and interaction with biological targets.

Propriétés

IUPAC Name |

4-oxo-1-phenylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-13(12-10(9)11(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPMPJJBVVFDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363219 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147920-37-4 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.